2-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]acetamide
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Overview
Description
1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and acetamide precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Stepwise Reactions:
Industrial Production Methods
In an industrial setting, the production of 1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies and automation can further enhance the production yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The indole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the indole ring.
Scientific Research Applications
1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- can be compared with other indole derivatives, such as:
- 1H-Indole-1-acetamide, 3-(hydroxymethyl)-N-phenyl-
- 1H-Indole-1-acetamide, N-(4-chlorophenyl)-3-(hydroxymethyl)-
Uniqueness
The uniqueness of 1H-Indole-1-acetamide, 3-(hydroxymethyl)-2-methyl- lies in its specific functional groups and their arrangement on the indole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61921-89-9 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)-2-methylindol-1-yl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,15H,6-7H2,1H3,(H2,13,16) |
InChI Key |
JOYVJRMLZMDJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)CO |
Origin of Product |
United States |
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